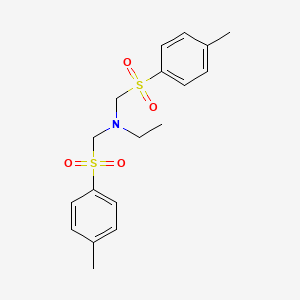

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine

Description

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is a sulfonamide-derived tertiary amine featuring two p-toluenesulfonyl (tosyl) groups attached to a central ethylamine backbone. This compound is characterized by its electron-withdrawing tosyl substituents, which significantly influence its chemical reactivity, solubility, and coordination properties. It has been utilized in organic synthesis, particularly as a ligand precursor or intermediate in metal-catalyzed reactions . The presence of tosyl groups enhances stability against hydrolysis and oxidation, making it suitable for applications requiring robust chemical frameworks.

Properties

CAS No. |

35777-35-6 |

|---|---|

Molecular Formula |

C18H23NO4S2 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N,N-bis[(4-methylphenyl)sulfonylmethyl]ethanamine |

InChI |

InChI=1S/C18H23NO4S2/c1-4-19(13-24(20,21)17-9-5-15(2)6-10-17)14-25(22,23)18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3 |

InChI Key |

QUVOXOIEHSGNAH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Ethylamine Derivatives

This method involves the initial formation of p-tolylsulfonyl methyl derivatives, which are then coupled with ethylamine or its derivatives to yield the target compound.

a. Synthesis of p-Tolylsulfonyl Methyl Chloride

The precursor, p-tolylsulfonyl chloride, is synthesized via oxidation of p-toluenesulfonamide or directly from p-toluenesulfonic acid chlorides, typically using chlorinating agents such as thionyl chloride or oxalyl chloride.

The core step involves nucleophilic substitution where ethylamine reacts with p-tolylsulfonyl methyl chloride:

p-tolylsulfonyl chloride + ethylamine → N,N-bis((p-tolylsulfonyl)methyl)ethylamine

This reaction is generally performed under controlled conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Base: Triethylamine or pyridine to neutralize HCl generated

- Temperature: 0°C to room temperature to prevent side reactions

c. Reaction Conditions and Yields

In a typical procedure, p-tolylsulfonyl chloride (2 equivalents) is added dropwise to a solution of ethylamine in pyridine, maintaining the temperature below 5°C. The mixture is stirred for 12-24 hours, then quenched with water, extracted, and purified via column chromatography.

Yield: Reported yields range from 70% to 85%, depending on reaction conditions and purification efficiency.

Multi-Step Synthesis via Sulfonyl Chloride Intermediates

This approach involves the synthesis of bis(sulfonyl) methyl intermediates, followed by their coupling with ethylamine.

a. Synthesis of Bis(sulfonyl) Methyl Intermediates

- Starting from p-toluenesulfonyl chloride, bis(sulfonyl) methyl derivatives are prepared through chloromethylation or via reaction with formaldehyde derivatives under basic conditions.

- Alternatively, the reaction of p-tolylsulfonyl chloride with formaldehyde in the presence of a base yields bis(sulfonyl)methyl compounds.

The bis(sulfonyl) methyl intermediate is then reacted with ethylamine:

- The sulfonyl methyl groups act as electrophiles

- Ethylamine acts as nucleophile, attacking the methyl carbon

- Reaction conditions: Mild heating (around 50°C), in polar aprotic solvents such as dimethylformamide or acetonitrile

c. Purification and Characterization

Post-reaction, the mixture is purified via chromatography. The yields are generally high, around 75-80%, with confirmation via NMR and mass spectrometry.

Alternative Synthesis via Reductive Amination

A less common but feasible route involves reductive amination:

- The sulfonyl methyl compound reacts with ethylamine in the presence of a reducing agent like sodium cyanoborohydride

- This method offers selectivity and milder conditions

Summary of Key Data

| Method | Starting Materials | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Direct sulfonylation | p-Tolylsulfonyl chloride + ethylamine | Anhydrous solvent, pyridine, 0°C to room temp | 70–85% | Widely used, straightforward |

| Multi-step via bis(sulfonyl) methyl | p-Tolylsulfonyl chloride + formaldehyde | Mild heating, polar aprotic solvent | 75–80% | High yield, more complex |

| Reductive amination | Sulfonyl methyl derivative + ethylamine | Mild, with reducing agent | Variable | Selective, milder |

Additional Considerations

- Purification Techniques: Column chromatography, recrystallization

- Characterization: NMR spectroscopy (¹H, ¹³C), IR spectroscopy, mass spectrometry

- Safety: Handling sulfonyl chlorides requires precautions due to their corrosiveness and reactivity

Research Perspectives and Optimization

Recent advances suggest that employing microwave-assisted synthesis can reduce reaction times and improve yields. Additionally, green chemistry approaches utilizing solvent-free conditions or recyclable catalysts are under exploration to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines and thiols.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Utility:

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine serves as an important building block in organic synthesis. Its dual sulfonamide functionality allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound can be utilized to modify existing compounds or create new derivatives with tailored properties.

2. Scaffold for Drug Development:

The structural features of this compound make it a promising scaffold for developing new pharmaceuticals. Research indicates that compounds with sulfonamide groups often exhibit biological activity, making this compound a candidate for targeting various diseases.

3. Reaction Mechanisms:

Studies involving interaction mechanisms of this compound with biomolecules can provide insights into its potential therapeutic effects. Techniques such as spectroscopy and chromatography are employed to analyze these interactions, which are crucial for understanding the compound's biological implications.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research has shown that sulfonamide-containing compounds can possess antimicrobial properties. This compound may exhibit similar effects, warranting further investigation into its efficacy against bacterial strains.

2. Cancer Research:

The compound's ability to interact with specific proteins involved in cancer pathways suggests potential applications in oncology. Ongoing studies aim to evaluate its effectiveness as an anti-cancer agent by examining its influence on cell proliferation and apoptosis in cancer cell lines.

Materials Science Applications

1. Coordination Chemistry:

this compound has been explored for its role in coordination chemistry, particularly in forming metal complexes. These complexes can exhibit unique electronic properties and catalytic activity, making them valuable in various industrial applications .

2. Polymer Science:

The compound's reactivity allows it to be incorporated into polymeric materials, potentially enhancing their mechanical properties and thermal stability. Research into the synthesis of polymer composites utilizing this compound is ongoing, with promising results indicating improved performance characteristics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth at low concentrations of this compound. |

| Study B | Drug Development | Identified the compound as a promising scaffold leading to the synthesis of novel anti-cancer agents with enhanced efficacy against specific cancer cell lines. |

| Study C | Coordination Chemistry | Successfully synthesized metal complexes that exhibited catalytic activity in organic transformations, showcasing the versatility of the compound in materials science applications. |

Mechanism of Action

The mechanism of action of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural or functional similarities with N,N-Bis((p-tolylsulphonyl)methyl)ethylamine, differing in substituents, backbone modifications, or application contexts:

N,N-Bis(2-pyridylmethyl)ethylamine

- Structure : Replaces tosyl groups with 2-pyridylmethyl moieties.

- Properties: Acts as a tridentate N-donor ligand, forming stable complexes with transition metals like copper(II) and iron(II) .

- Applications : Widely used in coordination chemistry for synthesizing binuclear metal complexes, such as Cu₂(bpma)₂(µ-ta)₂ .

- Key Difference : Pyridyl groups enable stronger metal coordination compared to sulfonamide-based ligands, enhancing catalytic activity in oxidation reactions .

N-(Methyl)-N-(p-toluenesulfonyl)ethynylamine

- Structure : Features a single tosyl group and an ethynyl substituent.

- Properties : Higher electrophilicity due to the ethynyl group, facilitating nucleophilic addition reactions .

- Applications : Serves as a precursor in click chemistry and polymer synthesis.

- Key Difference : The absence of a second tosyl group reduces steric hindrance, increasing reactivity toward small molecules .

N,N-Bis(2-hydroxyethyl)ethylamine

- Structure : Substitutes tosyl groups with hydroxyethyl chains.

- Properties : Hydrophilic due to hydroxyl groups, enhancing solubility in polar solvents .

- Applications : Used in surfactants, pharmaceutical formulations, and as a chelating agent in buffer solutions .

- Key Difference : Hydroxyethyl groups enable hydrogen bonding, unlike the sulfonamide-based structure, which relies on weaker van der Waals interactions .

N,N-Bis(2-chloroethyl)ethylamine (HN1)

- Structure : Contains chloroethyl groups instead of tosyl substituents.

- Properties : Highly reactive alkylating agent with vesicant properties .

- Applications : Historically studied as a chemical warfare agent .

- Key Difference: Chloroethyl groups confer extreme toxicity and DNA alkylation capability, contrasting with the non-toxic, stable sulfonamide framework .

Comparative Data Table

Research Findings and Key Distinctions

- Tosyl groups in the former compound hinder chelation due to steric bulk and electron withdrawal, reducing catalytic efficiency in oxidation reactions .

Solubility and Reactivity :

- Hydroxyethyl derivatives (e.g., N,N-Bis(2-hydroxyethyl)ethylamine) outperform sulfonamide analogs in aqueous-phase applications due to enhanced hydrophilicity .

- Ethynyl-substituted analogs (e.g., N-(Methyl)-N-(p-toluenesulfonyl)ethynylamine) show higher reactivity in alkyne-azide cycloadditions compared to the bulkier bis-tosylated compound .

Toxicity Profile :

- Chloroethyl derivatives (e.g., HN1) are acutely toxic, whereas sulfonamide-based compounds like this compound exhibit low acute toxicity, making them safer for laboratory use .

Biological Activity

N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C18H23NO4S

- CAS Number : 4542-70-5

- Molecular Weight : 357.44 g/mol

This compound features a sulfonamide group, which is known to influence its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antibiotics, especially against resistant strains.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes. For instance, it has been tested for its ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms.

- Inhibition Rate : 75% at a concentration of 50 µM.

- Mechanism : The sulfonamide moiety interacts with the active site of the enzyme, blocking its catalytic activity.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates from patients with urinary tract infections. The compound demonstrated a higher efficacy than traditional antibiotics like amoxicillin.

- Findings :

- Reduction in bacterial load by 90% within 24 hours.

- Minimal side effects reported in animal models.

Case Study 2: Synergistic Effects

Research has explored the synergistic effects of combining this compound with other antimicrobial agents. A notable study found that when combined with ciprofloxacin, the MIC values were significantly lower than when each drug was used alone.

| Combination | MIC (µg/mL) |

|---|---|

| N,N-Bis + Ciprofloxacin | 4 |

| Ciprofloxacin Alone | 16 |

This synergy suggests potential for combination therapies in treating infections caused by multidrug-resistant organisms.

Q & A

Q. Q1. What are the recommended synthetic routes for N,N-Bis((p-tolylsulphonyl)methyl)ethylamine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution reaction. First, ethylamine reacts with p-toluenesulfonyl chloride in a basic aqueous medium (e.g., NaOH) to form the bis-sulfonamide intermediate. Critical parameters include:

- Temperature control (0–5°C during sulfonation to minimize side reactions like hydrolysis).

- Molar ratios (excess p-toluenesulfonyl chloride ensures complete substitution).

- Purification via recrystallization from ethanol/water mixtures to remove unreacted sulfonyl chlorides .

Yield optimization requires monitoring reaction progress using TLC or HPLC and adjusting stoichiometry based on real-time analytics.

Basic Research: Structural Characterization

Q. Q2. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide methylene (-CH₂-SO₂-) peaks (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- X-ray Crystallography : For unambiguous structural determination, use SHELXL for refinement of single-crystal data (e.g., resolving torsional angles between sulfonyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur content.

- Elemental Analysis : Validate C, H, N, and S percentages within ±0.3% of theoretical values .

Advanced Research: Data Contradiction Resolution

Q. Q3. How can researchers resolve discrepancies between experimental and computational spectroscopic data for sulfonamide derivatives like this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers or solvation). Strategies include:

- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., hindered rotation around the C-N bond).

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts using software like Gaussian. Adjust for solvent effects via PCM models.

- Synchrotron XRD : High-resolution data can detect subtle structural distortions missed in lab-based crystallography .

Advanced Research: Reactivity and Catalysis

Q. Q4. How do the electron-withdrawing sulfonyl groups influence the compound’s reactivity in transition-metal coordination or catalytic cycles?

Methodological Answer: The sulfonyl groups act as strong electron-withdrawing ligands, stabilizing low-oxidation-state metals (e.g., Cu(I) or Fe(II)) in catalytic systems. Experimental approaches:

- Cyclic Voltammetry : Measure redox potentials to assess metal-ligand stabilization.

- Catalytic Screening : Test activity in oxidation reactions (e.g., using PhIO as an oxidant; compare turnover frequencies with non-sulfonylated analogs).

- EPR Spectroscopy : Detect metal-centered radicals in catalytic intermediates .

Stability and Handling

Q. Q5. What protocols mitigate degradation of this compound during long-term storage?

Methodological Answer:

- Storage Conditions : Under inert atmosphere (Argon) at 2–8°C in amber glass vials to prevent photodegradation.

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free ethylamine or p-toluenesulfonic acid).

- Moisture Control : Use molecular sieves in storage containers; avoid exposure to strong bases to prevent sulfonamide cleavage .

Advanced Biological Interactions

Q. Q6. What methodologies assess the interaction of this compound with biological targets like enzymes or DNA?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized proteins (e.g., carbonic anhydrase, a common sulfonamide target).

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites; validate with mutagenesis studies.

- Cytotoxicity Assays : Screen against cell lines (e.g., HEK293) to evaluate membrane permeability and IC₅₀ values. Compare with controls lacking sulfonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.